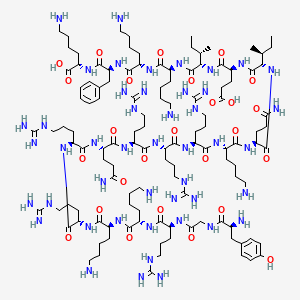

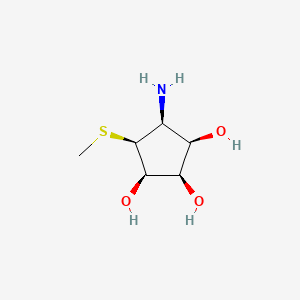

![molecular formula C42H60N4O23 B561685 N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acétamido-6-[(2R,3S,4R,5R,6S)-5-acétamido-6-[(2R,3S,4R,5R,6S)-5-acétamido-4-hydroxy-2-(hydroxyméthyl)-6-(4-méthyl-2-oxo-chromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxyméthyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxyméthyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxyméthyl)oxan-3-yl]acétamide CAS No. 53643-14-4](/img/structure/B561685.png)

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acétamido-6-[(2R,3S,4R,5R,6S)-5-acétamido-6-[(2R,3S,4R,5R,6S)-5-acétamido-4-hydroxy-2-(hydroxyméthyl)-6-(4-méthyl-2-oxo-chromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxyméthyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxyméthyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxyméthyl)oxan-3-yl]acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

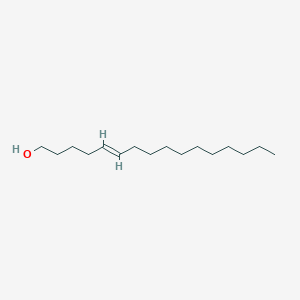

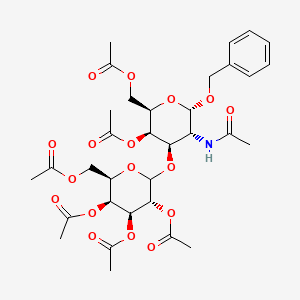

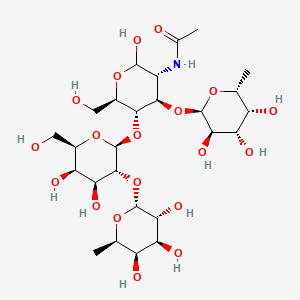

4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside is a compound with the molecular formula C42H60N4O23 . It is extensively used in biomedicine, particularly in the study of chitinase enzymes and their involvement in various diseases . This compound is a fluorogenic substrate of uniform, characterized structure for assays of lysozyme .

Chemical Reactions Analysis

4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside is a fluorogenic substrate used in enzymatic research to study the activity of certain enzymes, such as β-N-acetylhexosaminidases . When these enzymes catalyze the hydrolysis of this compound, they release a 4-methylumbelliferone moiety, which is highly fluorescent .Physical and Chemical Properties Analysis

4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside is an off-white solid . It is a fluorogenic substrate of uniform, characterized structure for assays of lysozyme .Applications De Recherche Scientifique

- Lorsque ces enzymes clivent le substrat, elles libèrent un produit fluorescent (4-méthylumbelliférone), qui peut être quantifié. Cet essai permet d’étudier les maladies liées à la chitinase et de surveiller l’activité enzymatique dans les échantillons biologiques .

- La présence d’HSA entraîne une diminution de la vitesse d’hydrolyse. L’interaction entre l’HSA et le lysozyme affecte la constante de vitesse catalytique, ce qui éclaire le comportement de l’enzyme dans des environnements biologiques complexes .

- Cet essai permet de diagnostiquer les maladies respiratoires liées à la chitinase et de surveiller les taux d’enzymes dans les liquides pulmonaires .

- La chitinase acide des mammifères est impliquée dans les réponses immunitaires et l’inflammation. La surveillance de son activité fournit des informations sur la santé gastro-intestinale .

- Le 4-méthylumbelliféryl N,N’,N’‘,N’‘’-tétraacétyl-b-D-chitotétraoside sert de substrat fluorogène dans ces essais pour quantifier l’activité de la chitinase .

Essais de chitinase et de chitotriosidase

Études d’interaction avec l’albumine sérique humaine

Activité de la chitinase dans les échantillons biologiques

Identification de l’activité chitinasique acide des mammifères

Essai de chitinase dans des extraits de style cristallin

Études d’expression génique et analyse du promoteur

Mécanisme D'action

Target of Action

The primary target of 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside, also known as 4-Methylumbelliferyl β-D-N,N′,N′′,N′′′-Tetraacetylchitotetraoside, is the enzyme chitinase . Chitinase is responsible for the breakdown of chitin, a long-chain polymer of N-acetylglucosamine, which is a derivative of glucose .

Mode of Action

This compound acts as a fluorogenic substrate for chitinase . It is an analog of chitin and is recognized and cleaved by the enzyme . The cleavage of this substrate by chitinase results in the release of 4-methylumbelliferone, a fluorescent product .

Biochemical Pathways

The action of 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside is involved in the chitin degradation pathway . Chitinase, by cleaving this substrate, breaks down chitin, which is a major component of the cell walls of fungi and the exoskeletons of arthropods .

Pharmacokinetics

Its solubility in dmf suggests that it may be well-absorbed in the body. The compound’s stability under storage at -20°C indicates that it may have a relatively long half-life.

Result of Action

The cleavage of 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside by chitinase results in the release of methylumbelliferone , a fluorescent product . This fluorescence can be measured and is often used to quantify the activity of chitinase in biological samples .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH, which can affect the activity of the chitinase enzyme . Furthermore, the compound’s stability at -20°C suggests that it may be sensitive to heat and may degrade at higher temperatures.

Analyse Biochimique

Biochemical Properties

This chemical serves as a substrate primarily for chitinases, enzymes responsible for breaking down glycosidic bonds in chitin, a key component of the cell walls of fungi and the exoskeletons of insects . The substrate is cleverly designed to release 4-methylumbelliferone (4-MU), a highly fluorescent compound, upon enzymatic reaction .

Molecular Mechanism

The mechanism of action involves the cleavage of the glycosidic bond in the substrate by chitinases, resulting in the liberation of 4-MU . This release can be quantitatively measured using fluorescence spectroscopy, providing a sensitive method to monitor enzyme activity in real-time .

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H60N4O23/c1-14-8-26(55)62-21-9-19(6-7-20(14)21)61-39-28(44-16(3)52)33(58)36(23(11-48)64-39)68-41-30(46-18(5)54)35(60)38(25(13-50)66-41)69-42-29(45-17(4)53)34(59)37(24(12-49)65-42)67-40-27(43-15(2)51)32(57)31(56)22(10-47)63-40/h6-9,22-25,27-42,47-50,56-60H,10-13H2,1-5H3,(H,43,51)(H,44,52)(H,45,53)(H,46,54)/t22-,23-,24-,25-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41+,42+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZCALJGBTWBDB-BGWTZNANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H60N4O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

988.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.